![molecular formula C13H24FNSi B169650 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole CAS No. 156304-02-8](/img/structure/B169650.png)
3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” is a special chemical offered by BOC Sciences . It has a CAS number of 156304-02-8 .
Molecular Structure Analysis
The molecular formula of “3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” is C13H24FNSi . Its average mass is 241.420 Da and its monoisotopic mass is 241.166199 Da .Physical And Chemical Properties Analysis
The physical form of “3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” is liquid . It has a molecular weight of 241.42 . The storage temperature is recommended to be at refrigerator conditions .Scientific Research Applications
Synthesis of Substituted Pyrroles
The synthesis of 3-substituted pyrroles is facilitated by the kinetic electrophilic substitution of 1-(triisopropylsilyl) pyrrole at the β position followed by fluoride ion-induced desilylation. This methodology is highlighted as a preferred route for obtaining monosubstituted pyrroles, demonstrating the chemical utility of the silyl-protected pyrrole derivatives in organic synthesis (Bray et al., 1990).
Chemical Properties and Applications
The compound's utility extends to docking and quantitative structure–activity relationship (QSAR) studies, notably in the analysis of c-Met kinase inhibitors. Through the docking process, researchers have elucidated the molecular orientations and active conformations of inhibitors, further employing QSAR methods for predicting the biological activities of these compounds (Caballero et al., 2011).
Novel Synthesis Approaches
Another study showcases the novel synthesis of fluorine-containing pentasubstituted pyridine derivatives through intermolecular cyclization and subsequent base-promoted intramolecular skeletal transformation. This highlights the compound's role in facilitating the synthesis of complex fluorinated structures, which are of significant interest due to their potential pharmacological activities (Suzuki et al., 2007).
Material Science Applications
In material science, the electrochemical properties of pyrrole derivatives, including those related to 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole, are investigated for their potential in creating conductive polymers. The electropolymerization of pyrrole in specific ionic liquids demonstrates significant enhancements in polymerization rate, electrochemical capacity, and conductivity, suggesting applications in electronic devices and sensors (Sekiguchi et al., 2002).
Safety And Hazards
The safety information available indicates that “3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” has several hazard statements including H302, H315, H318, H319, H320, H335 . The precautionary statements include P261, P264, P270, P280, P301, P301, P302, P305, P312, P321, P330, P338, P351, P352, P362 . It’s important to handle this compound with appropriate safety measures .
Future Directions
properties
IUPAC Name |
(3-fluoropyrrol-1-yl)-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24FNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAQYZLYCNWZNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24FNSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437241 |
Source


|
| Record name | 3-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole | |
CAS RN |
156304-02-8 |
Source


|
| Record name | 3-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

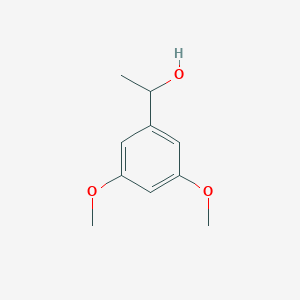

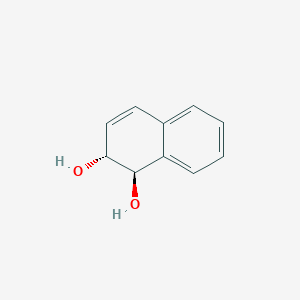
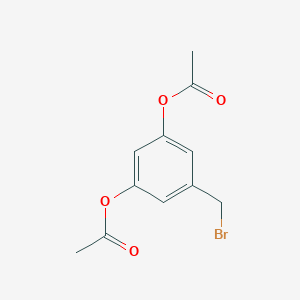
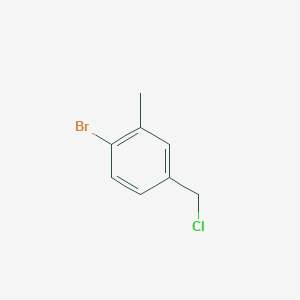
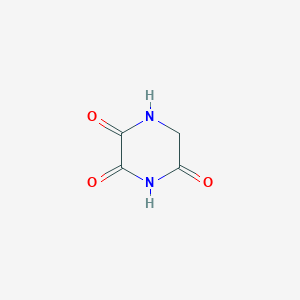
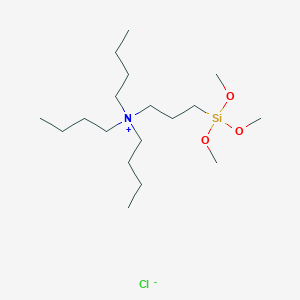
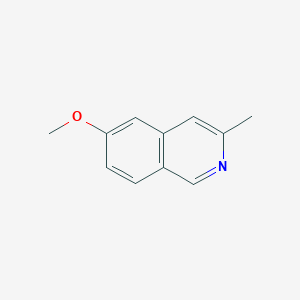
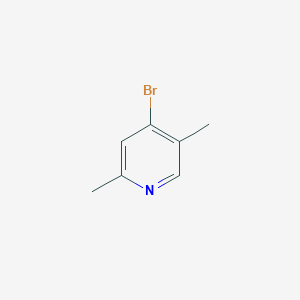
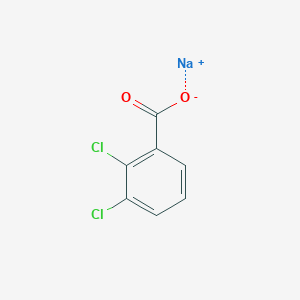
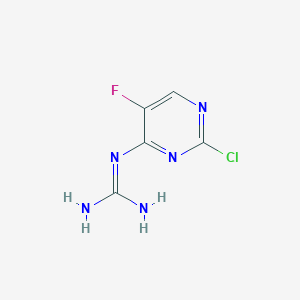
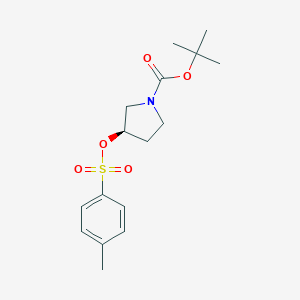
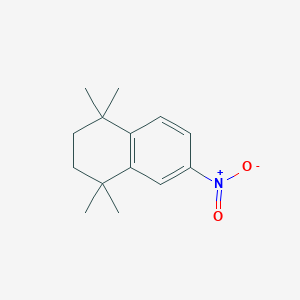
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)